molecular formula C17H16N4 B12896343 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine CAS No. 55754-05-7

6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine

Cat. No.: B12896343
CAS No.: 55754-05-7
M. Wt: 276.34 g/mol
InChI Key: TYPDDSKEUZJDDB-UHFFFAOYSA-N
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Description

6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a fused imidazo-triazine ring system with two phenyl groups attached at the 6 and 7 positions. The presence of nitrogen atoms in the ring system imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

The synthesis of 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2-diaminobenzene with benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired triazine compound. Industrial production methods often employ microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions to achieve higher yields and efficiency .

Chemical Reactions Analysis

6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl groups attached to the triazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .

Scientific Research Applications

6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, including antifungal, anticancer, and antiviral properties. It is being studied for its potential use in drug development and as a therapeutic agent.

    Medicine: Due to its cytotoxic effects on tumor cell lines, it is being explored as a potential anticancer agent. Its antiviral properties also make it a candidate for antiviral drug development.

    Industry: The compound is used in the development of new materials, including polymers and catalysts, due to its stability and reactivity

Mechanism of Action

The mechanism of action of 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function. Its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and proteins .

Comparison with Similar Compounds

6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine can be compared with other similar compounds, such as:

Properties

CAS No.

55754-05-7

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

6,7-diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine

InChI

InChI=1S/C17H16N4/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-12-11-18-20-17(21)19-15/h1-10,18H,11-12H2,(H,19,20)

InChI Key

TYPDDSKEUZJDDB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(N=C2NN1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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